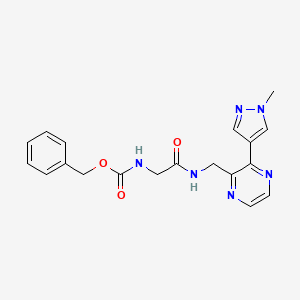
benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a pyrazin ring, and a carbamate group . These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrazin rings, along with the benzyl group, would contribute to the rigidity of the molecule, while the carbamate group would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimitotic Agents
A study by Temple and Rener (1992) investigated compounds related to the given chemical, focusing on their potential as antimitotic agents. They explored the metabolic transformation of these compounds, noting that both the S- and R-isomers were active in several biological systems, with the S-isomer being more potent. This research highlighted the significance of stereochemistry in the biological activity of these compounds (Temple & Rener, 1992).
Spectroscopic Studies
In 2016, Rao et al. conducted vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), a molecule structurally related to the compound of interest. They provided insights into the vibrational and electronic properties of BPMC, contributing to a better understanding of its molecular structure and potential applications (Rao et al., 2016).
Antibacterial Agents
Palkar et al. (2017) synthesized and analyzed novel analogs of benzylideneamino-pyrazol-5-one derivatives, which showed promising antibacterial activity. This study is relevant as it explores the antimicrobial potential of compounds structurally similar to benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate (Palkar et al., 2017).
Synthesis of Heterocyclic Systems
Research by Toplak et al. (1999) focused on the use of related compounds in the synthesis of various heterocyclic systems. They explored the potential of these compounds as precursors for the synthesis of pyridazin-4-ones and other heterocycles, which is of interest for developing new pharmaceuticals and materials (Toplak et al., 1999).
Antimicrobial Activities
Studies by Siddiqui et al. (2013) and Shruthi et al. (2016) explored the synthesis of pyrazole derivatives with a focus on their antimicrobial activities. These works are relevant as they provide insights into the potential use of similar compounds in combating microbial infections (Siddiqui et al., 2013); (Shruthi et al., 2016).
Mecanismo De Acción
Target of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties and are components of many medicines .
Mode of Action
It’s known that the biological activity of small molecules containing both pyrazole and benzimidazole fragments is the subject of extensive and detailed studies .
Biochemical Pathways
Compounds containing pyrazole and benzimidazole fragments are known to interact with various biochemical pathways .
Result of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties .
Propiedades
IUPAC Name |
benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMWJBXLPRHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)
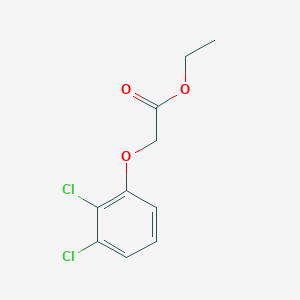
![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)
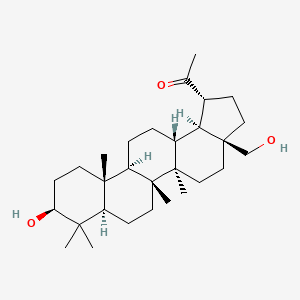
![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)

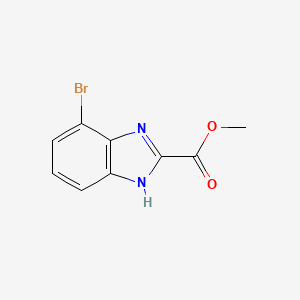
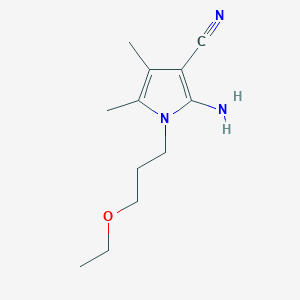
![3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2863115.png)
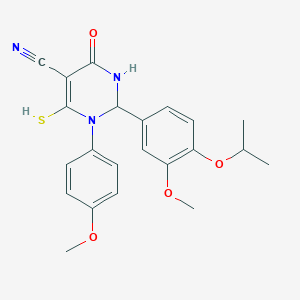
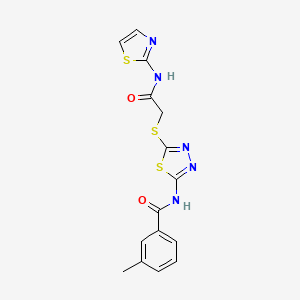
![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
